molecular formula C7H7NO4 B1279754 2-(Hydroxymethyl)-5-nitrophenol CAS No. 57356-40-8

2-(Hydroxymethyl)-5-nitrophenol

Cat. No. B1279754
CAS RN: 57356-40-8
M. Wt: 169.13 g/mol
InChI Key: XFOREGNWACQXLW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-nitrophenol is a chemical compound that is part of a broader class of nitrophenols. These compounds are characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring. The presence of these functional groups imparts certain chemical properties to the compound, such as the ability to form hydrogen bonds and undergo various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 2-(Hydroxymethyl)-5-nitrophenol has been explored in several studies. For instance, oligo[(hydroxy-5-nitro-1,3-phenylene)methylene] compounds, which share a similar nitrophenol moiety, have been synthesized using chlormethylated nitrophenols and condensation reactions with nitrophenol in the presence of zinc chloride as a catalyst . Additionally, the synthesis of alkyl-2-[5-(hydroxymethyl)-5-nitro-2-oxo-1,3,2λ^5-dioxaphosphinan-2-yl] amino acid esters has been achieved through a two-step process involving the reaction of POCl3 with amino acid esters and substituted phenols, followed by treatment with tris(hydroxymethyl) nitromethane .

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives has been extensively studied. For example, the geometry of 2-nitrophenol was determined using gas-phase electron diffraction and ab initio molecular orbital calculations, revealing strong hydrogen bonding between the nitro group oxygen and hydroxy hydrogen . Similarly, the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol was determined by X-ray diffraction, showing the existence of the molecule in a zwitterionic form with specific hydrogen bonding patterns .

Chemical Reactions Analysis

Nitrophenol compounds can undergo various chemical reactions. The chemistry of 2-hydroxy-5-nitrobenzyl bromide (HNB-Br), a related compound, involves the formation of monosubstitution adducts with tryptophan ethyl ester, leading to diastereomeric indolenines that can cyclize and rearrange . Nitration reactions of substituted phenols have also been studied, with nitro-debromination being one of the observed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol compounds are influenced by their functional groups. The hydroxymethyl and nitro groups contribute to the hydrophobicity and reactivity of these compounds. For instance, the hydrophobic affinity of the HNB group and its specificity for tryptophan can be explained by hydrophobic attraction and charge-transfer complex formation . The intramolecular hydrogen bonding in 2-nitrophenol affects its molecular geometry and is a key factor in determining its physical properties .

Relevant Case Studies

Several case studies highlight the importance of nitrophenol derivatives in various applications. The specificity of HNB-Br for tryptophan in proteins has been utilized as an environmental probe, enhancing the value of the reagent . The antimicrobial activity of alkyl-2-[5-(hydroxymethyl)-5-nitro-2-oxo-1,3,2λ^5-dioxaphosphinan-2-yl] amino acid esters has been evaluated, showing moderate antifungal and antibacterial activities . These studies demonstrate the diverse applications of nitrophenol derivatives in chemical synthesis and biological systems.

Scientific Research Applications

1. DNA Hydroxymethylation Detection

2-(Hydroxymethyl)-5-nitrophenol plays a role in the detection of DNA hydroxymethylation, an important epigenetic modification in mammals. A biosensor utilizing this compound, along with enzymatic signal amplification, can sensitively detect the level of 5-hydroxymethylcytosine (5hmC) in DNA. This is crucial for understanding the functions of 5hmC and its correlation with tumors (Zhou et al., 2015).

2. Enzymatic Activity Studies

Studies on the hydroxylation of p-nitrophenol, a closely related compound, have shed light on the activities of various cytochrome P450 enzymes. This research contributes to our understanding of drug metabolism and toxicity, as well as enzyme specificity in chemical transformations (Zerilli et al., 1997).

3. Environmental Degradation Studies

The compound's analogs, such as 2-chloro-5-nitrophenol, are used to study the microbial degradation of chlorinated nitroaromatic pollutants. Research on bacteria that can degrade these compounds contributes to bioremediation efforts and our understanding of environmental pollutant degradation pathways (Schenzle et al., 1999).

4. Protein Research

2-(Hydroxymethyl)-5-nitrophenol and its derivatives serve as protein reagents. Their sensitivity to environmental changes allows for the study of enzyme-substrate interactions and protein behavior under various conditions (Horton et al., 1965).

5. Bioactivation Studies

Research on related compounds like 5-hydroxymethyl-2-furaldehyde, which undergoes metabolic activation through sulfonation, helps in understanding the mechanisms of toxicity and mutagenesis in various compounds. This is vital for assessing food safety and potential health risks (Lee et al., 1995).

Safety And Hazards

The safety and hazards associated with hydroxymethylphenols can vary depending on the specific compound. For instance, Tris(hydroxymethyl)aminomethane can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on hydroxymethylphenols could involve exploring their potential applications in various fields. For instance, the Diels-Alder reaction of electron-rich furans with electron-poor alkenes has been used to prepare aromatics from bio-based furanic platforms .

properties

IUPAC Name

2-(hydroxymethyl)-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOREGNWACQXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473456
Record name 2-Hydroxy-4-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-5-nitrophenol

CAS RN

57356-40-8
Record name 2-Hydroxy-4-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 g (54.6 mmol) of 4-nitrosalicylic acid are initially charged in 100 ml of THF. With ice-cooling, 109 ml of 1 M borane/THF complex are added, and the mixture is stirred at RT overnight. The mixture is concentrated and the precipitate is filtered off with suction. The solid is dissolved in ethyl acetate and dried over magnesium sulfate. After concentration and drying under high vacuum, the title compound is directly reacted further.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DE Adolfsson, M Tyagi, P Singh… - The Journal of …, 2020 - ACS Publications
A BF 3 ·OEt 2 catalyzed intramolecular Povarov reaction was used to synthesize 15 chromenopyridine fused thiazolino-2-pyridone peptidomimetics. The reaction works with several O-…
Number of citations: 16 pubs.acs.org
KS MacMillan - 2009 - search.proquest.com
The duocarmycins are potent antitumor natural products that exert their biological properties through a sequence selective alkylation of duplex DNA. Substantial work has defined the …
Number of citations: 0 search.proquest.com
TV Truong - 2019 - search.proquest.com
In clinical diagnostics, the speed and accuracy with which pathogenic microorganisms may be detected and identified are crucial, as any delay may have an impact on patient health. …
Number of citations: 3 search.proquest.com

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